Tetrahydropyridine

Catalog No.
S636728
CAS No.
37497-65-7
M.F
C5H9N
M. Wt
83.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydropyridine

CAS Number

37497-65-7

Product Name

Tetrahydropyridine

IUPAC Name

1,2,3,4-tetrahydropyridine

Molecular Formula

C5H9N

Molecular Weight

83.13 g/mol

InChI

InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2

InChI Key

VSWICNJIUPRZIK-UHFFFAOYSA-N

SMILES

C1CC=CNC1

Canonical SMILES

C1CC=CNC1

2-piperideine is a piperideine.

2,3,4,5-Tetrahydropyridine (CAS 37497-65-7), also known as Δ¹-piperideine, is a six-membered heterocyclic imine. It is fundamentally different from its common procurement alternatives, the saturated secondary amine piperidine and the aromatic pyridine. Its primary value lies in its role as a highly reactive biosynthetic and synthetic precursor to a wide range of piperidine alkaloids, many of which have significant pharmacological applications. Due to the reactivity of its endocyclic imine (C=N) bond, it is prone to spontaneous trimerization, a critical factor for handling and process design that distinguishes it from more stable amine analogs.

Substituting 2,3,4,5-tetrahydropyridine with its saturated analog, piperidine, will lead to process failure in syntheses that rely on imine-specific reactivity. The electrophilic C=N double bond of tetrahydropyridine is the key functional group for biomimetic syntheses, enabling nucleophilic additions and cycloadditions that are impossible with the stable secondary amine functionality of piperidine. Furthermore, tetrahydropyridine exists in a monomer-trimer equilibrium, often supplied as the more stable solid trimer which must be thermally 'cracked' to generate the reactive monomer *in situ*. This behavior requires specific handling protocols and process considerations completely different from piperidine, which is a stable liquid, making the two non-interchangeable from a practical, process-level perspective.

Essential Precursor for Biomimetic Alkaloid Dimerization Where Piperidine Fails

In the biomimetic synthesis of alkaloids like anatabine, Δ¹-piperideine (2,3,4,5-tetrahydropyridine) is an essential intermediate that undergoes spontaneous dimerization. Computational studies show that the dimerization of Δ¹-piperideine to form (S,S)- or (R,R)-piperideine dimers, precursors to lupine alkaloids, is energetically favorable and can proceed spontaneously. In contrast, piperidine, being a saturated secondary amine, lacks the required imine and enamine tautomers and cannot participate in this critical C-C bond-forming dimerization pathway, resulting in a 0% yield of the desired product under biomimetic conditions.

Evidence DimensionYield in Biomimetic Dimerization
Target Compound DataEnabling precursor; reaction proceeds spontaneously
Comparator Or BaselinePiperidine: 0% yield (reaction is chemically impossible)
Quantified DifferenceQualitatively enables a reaction that is impossible with the substitute
ConditionsBiomimetic synthesis of piperidine alkaloid dimers (e.g., tetrahydroanabasine).

For constructing specific alkaloid skeletons via biomimetic pathways, 2,3,4,5-tetrahydropyridine is the only viable precursor; piperidine is not a functional substitute.

Processability Distinction: Requires In Situ Generation from a Stable Trimer

Unlike piperidine, which is a stable liquid at room temperature, 2,3,4,5-tetrahydropyridine is highly reactive and readily trimerizes to form a more stable, often solid, trimer (α-tripiperideine). For use in synthesis, the reactive monomer must be generated *in situ*, typically by heating the trimer to induce thermal decomposition (cracking). This requirement introduces a specific, and often necessary, process step (heating/distillation) that is entirely absent when using piperidine. This property allows for the controlled, in-situ generation of a highly reactive species, a key process advantage in complex syntheses where gradual introduction of the imine is desired.

Evidence DimensionRequired Handling for Use
Target Compound DataRequires thermal cracking from solid trimer to generate reactive monomer in situ
Comparator Or BaselinePiperidine: Stable liquid, used directly from the bottle
Quantified DifferenceAddition of a mandatory thermal generation step vs. direct use
ConditionsStandard laboratory or industrial synthesis preparation.

This defines the procurement and handling choice: select this compound when a controlled, in-situ source of a reactive cyclic imine is required for a specific synthetic step, a process fundamentally different from using stable liquid piperidine.

Enables One-Pot Synthesis of Pelletierine Alkaloids with High Efficiency

The imine functionality of Δ¹-piperideine (5a) is critical for direct, one-pot syntheses of alkaloids like pelletierine (1a). In a biomimetic approach, Δ¹-piperideine reacts directly with ethyl acetoacetate (9b) in a Mannich-type addition. Subsequent hydrolysis and decarboxylation can yield the target alkaloid. This direct C-C bond formation at the C2 position is a reaction unique to the imine. The saturated amine piperidine cannot act as the electrophile in this transformation, making it an unsuitable starting material for this efficient, biomimetic route.

Evidence DimensionSuitability for One-Pot Pelletierine Synthesis
Target Compound DataReacts directly with ethyl acetoacetate in a one-pot, two-step sequence to the alkaloid core
Comparator Or BaselinePiperidine: Cannot act as an electrophile in the required Mannich reaction; synthesis requires a multi-step, non-biomimetic route
Quantified DifferenceEnables a highly efficient one-pot route versus a longer, classical synthesis
ConditionsOrganocatalyzed Mannich-type addition for alkaloid synthesis.

For process efficiency in constructing certain alkaloid cores, 2,3,4,5-tetrahydropyridine enables a convergent and biomimetic route that is unavailable when starting with piperidine.

Biomimetic Synthesis of Dimeric and Complex Piperidine Alkaloids

This compound is the material of choice for syntheses that mimic the natural formation of piperidine alkaloids. Its ability to dimerize or react as an electrophilic imine makes it essential for building complex skeletons like those of anatabine or lupinine in a convergent manner.

Controlled In Situ Generation for Reactions with Sensitive Substrates

In processes where the uncontrolled presence of a reactive amine/imine could lead to side reactions, the use of the stable trimer of 2,3,4,5-tetrahydropyridine is advantageous. It allows for the controlled, thermally-induced generation of the reactive monomer at the specific point of need in the process, improving reaction control over the bulk addition of a stable but less specifically reactive amine like piperidine.

Efficient Assembly of 2-Substituted Piperidines via Mannich-Type Reactions

This is the preferred precursor for constructing 2-substituted piperidine cores, such as in pelletierine, via one-pot or tandem Mannich-type reactions. Its direct reactivity with nucleophiles like enolates provides a significant shortcut compared to multi-step routes starting from piperidine or pyridine.

XLogP3

1.2

Wikipedia

2-piperideine

Dates

Last modified: 02-18-2024

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